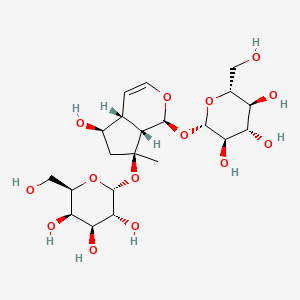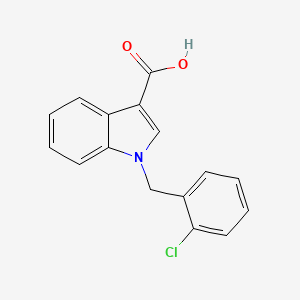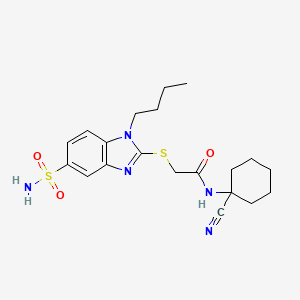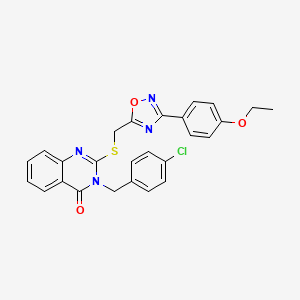
2-(3-Nitrophenyl)-2-oxoethyl quinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Synthesis Analysis
Quinolines can be synthesized via the Friedländer Synthesis, which involves the condensation of 2-aminobenzyl alcohol and a carbonyl compound, such as a ketone or an aldehyde, in the presence of a catalyst .Molecular Structure Analysis
Quinoline is a nitrogen-containing aromatic compound, with a double-ring structure that includes a benzene ring and a pyridine ring. The nitrogen atom is located in the pyridine ring .Chemical Reactions Analysis
Quinoline undergoes various chemical reactions. For instance, it can participate in nucleophilic substitution reactions . It can also undergo oxidation reactions .Physical And Chemical Properties Analysis
Quinoline is a colorless liquid at room temperature. It has a strong, unpleasant odor. It is only slightly soluble in water, but it dissolves readily in most organic solvents .Wissenschaftliche Forschungsanwendungen
- Quinolones exhibit antibacterial and antifungal properties. Researchers have investigated the antimicrobial potential of 2-(3-Nitrophenyl)-2-oxoethyl quinoline-2-carboxylate against various pathogens. Its structural features may allow for targeted interactions with microbial enzymes or DNA gyrase, making it a promising candidate for drug development .
- Quinolones have been explored as potential anticancer agents. The presence of the quinoline scaffold in 2-(3-Nitrophenyl)-2-oxoethyl quinoline-2-carboxylate suggests that it could interfere with cancer cell growth, apoptosis, or angiogenesis. Further studies are needed to validate its efficacy .
- Inflammation plays a crucial role in various diseases. Some quinolones exhibit anti-inflammatory properties by modulating cytokines, NF-κB signaling, or cyclooxygenase pathways. Researchers could investigate whether 2-(3-Nitrophenyl)-2-oxoethyl quinoline-2-carboxylate has similar effects .
- Quinolones can form stable complexes with metal ions. The carboxylate group in 2-(3-Nitrophenyl)-2-oxoethyl quinoline-2-carboxylate may chelate transition metals, affecting their bioavailability or catalytic activity. Such interactions could be relevant in metal-based therapies or environmental remediation .
- Neurodegenerative diseases are a significant health concern. Quinolones have been investigated for their neuroprotective effects, including antioxidant properties and inhibition of neuroinflammation. Researchers might explore whether 2-(3-Nitrophenyl)-2-oxoethyl quinoline-2-carboxylate offers similar benefits .
- Quinolones often exhibit interesting photophysical properties, such as fluorescence or phosphorescence. Researchers could explore the luminescent behavior of 2-(3-Nitrophenyl)-2-oxoethyl quinoline-2-carboxylate for potential applications in sensors, imaging, or optoelectronics .
Antimicrobial Properties
Anticancer Activity
Anti-inflammatory Effects
Metal Chelation and Coordination
Neuroprotective Potential
Photophysical Applications
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O5/c21-17(13-5-3-6-14(10-13)20(23)24)11-25-18(22)16-9-8-12-4-1-2-7-15(12)19-16/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCACHUDIFSULF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)-2-oxoethyl quinoline-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2823730.png)





![5-fluoro-2-methoxy-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2823738.png)



![5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2823744.png)

